2-(Acetyloxy)benzoic acid mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aspirin mixture with caffeine is a combination product used primarily for the relief of minor aches and pains, such as headaches, muscle pain, minor arthritis pain, menstrual cramps, and fever or body aches caused by the common coldCaffeine, a central nervous system stimulant, is included to enhance the pain-relieving effects of aspirin .

Preparation Methods

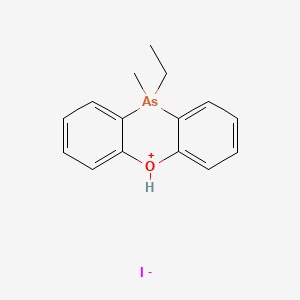

Synthetic Routes and Reaction Conditions: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride in the presence of a catalyst, typically sulfuric acid or phosphoric acid. The reaction is as follows:

C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH

Salicylic acid + Acetic anhydride → Aspirin + Acetic acid

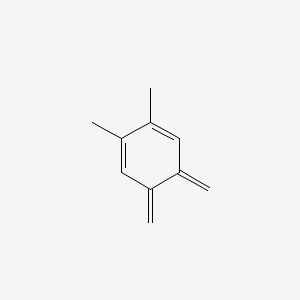

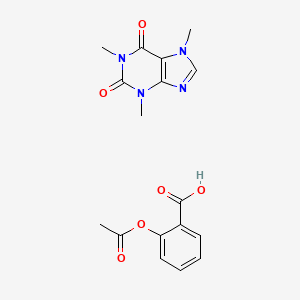

Caffeine is synthesized through a multi-step process starting from xanthine. The key steps involve methylation and oxidation reactions.

Industrial Production Methods: In industrial settings, aspirin is produced by reacting salicylic acid with acetic anhydride in large reactors. The mixture is then cooled, and the aspirin is crystallized out. The crystals are filtered, washed, and dried. Caffeine is often added in the final stages of tablet formulation .

Types of Reactions:

Oxidation: Aspirin can undergo oxidation to form salicylic acid and acetic acid.

Hydrolysis: In the presence of water, aspirin hydrolyzes back to salicylic acid and acetic acid.

Esterification: As mentioned, aspirin is formed through the esterification of salicylic acid.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents like potassium permanganate.

Hydrolysis: Occurs in aqueous environments, especially under acidic or basic conditions.

Major Products:

Oxidation: Salicylic acid and acetic acid.

Hydrolysis: Salicylic acid and acetic acid

Scientific Research Applications

Aspirin mixture with caffeine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Widely studied for its analgesic, anti-inflammatory, and antipyretic properties. It is also researched for its potential role in preventing cardiovascular diseases and certain cancers.

Industry: Used in the formulation of over-the-counter pain relief medications

Mechanism of Action

Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which results in the decreased formation of prostaglandins and thromboxanes. This inhibition reduces inflammation, pain, and fever. Caffeine enhances the pain-relieving effects of aspirin by blocking adenosine receptors, which play a role in pain perception .

Comparison with Similar Compounds

Paracetamol (Acetaminophen): Another common analgesic and antipyretic, but it lacks the anti-inflammatory properties of aspirin.

Ibuprofen: An NSAID similar to aspirin but with a different mechanism of action and side effect profile.

Naproxen: Another NSAID with a longer duration of action compared to aspirin.

Uniqueness: Aspirin is unique in its ability to irreversibly inhibit COX enzymes, providing a longer-lasting effect on platelet aggregation. The addition of caffeine enhances its efficacy in pain relief, making the combination particularly effective for headaches and migraines .

Properties

CAS No. |

53908-20-6 |

|---|---|

Molecular Formula |

C17H18N4O6 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H8O4.C8H10N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5H,1H3,(H,11,12);4H,1-3H3 |

InChI Key |

AEDBPCUEFFFHBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)